molecular formula C13H16FN3O B11734813 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11734813
M. Wt: 249.28 g/mol
InChI Key: JEMURRYJSISNBL-UHFFFAOYSA-N
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Description

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a pyrazole ring, a fluoroethyl group, and a phenol group

Preparation Methods

The synthesis of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylamine with 4-methyl-1H-pyrazole-3-carbaldehyde to form an intermediate, which is then reacted with phenol under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The phenol group may also contribute to its overall activity by forming additional interactions with biological targets.

Comparison with Similar Compounds

Similar compounds to 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol include:

    2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol: Differing in the position of the methyl group on the pyrazole ring.

    2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol: Differing in the position of the fluoroethyl group. These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their molecular structure.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-9-17(7-6-14)16-13(10)15-8-11-4-2-3-5-12(11)18/h2-5,9,18H,6-8H2,1H3,(H,15,16)

InChI Key

JEMURRYJSISNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)CCF

Origin of Product

United States

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